molecular formula C13H17N3O3 B11746291 2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B11746291
M. Wt: 263.29 g/mol
InChI Key: XPHVFKMUPVWLFS-UHFFFAOYSA-N
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Description

2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a methoxy group and a pyrazolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazine derivatives with 1,3-diketones under acidic conditions.

    Substitution reactions: The pyrazole derivative is then reacted with a methoxy-substituted benzaldehyde in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of phenolic compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol: can be compared with other phenolic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

2-methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O3/c1-16-8-10(13(15-16)19-3)14-7-9-4-5-11(17)12(6-9)18-2/h4-6,8,14,17H,7H2,1-3H3

InChI Key

XPHVFKMUPVWLFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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